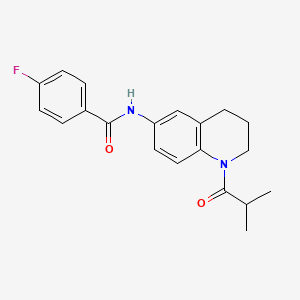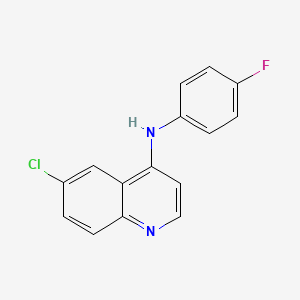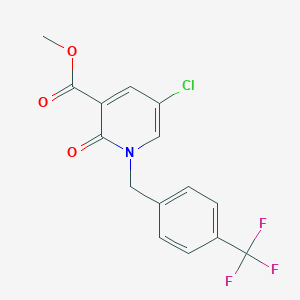
2-甲氧基-4-(哌啶-1-基)苯硼酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-Methoxy-4-(piperidin-1-YL)phenylboronic acid” is a boronic acid derivative. It is a complex organic compound that contains a boronic acid group, a methoxy group, and a piperidinyl group . The compound is related to phenylboronic acid, which is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron .
Molecular Structure Analysis
The molecular structure of “2-Methoxy-4-(piperidin-1-YL)phenylboronic acid” is complex, with a boronic acid group, a methoxy group, and a piperidinyl group . The boron atom in boronic acids is typically sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis
Boronic acids, including “2-Methoxy-4-(piperidin-1-YL)phenylboronic acid”, are often used in Suzuki–Miyaura coupling reactions . This is a type of cross-coupling reaction that is widely used in organic synthesis. The reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst .科学研究应用
分析性分析和生物基质分析
包括与 2-甲氧基-4-(哌啶-1-YL)苯硼酸结构相关的化合物的芳环己胺的分析性分析,已经使用各种技术进行了表征,例如气相色谱法、核磁共振光谱法和二极管阵列检测。这些化合物已经研究了它们在血液、尿液和玻璃体液等生物基质中的存在,证明了分析方法在法医和毒理学调查中识别和量化精神活性物质的重要性(De Paoli, Brandt, Wallach, Archer, & Pounder, 2013)。
抗菌应用
研究已经发现了与 2-甲氧基-4-(哌啶-1-YL)苯硼酸结构相似的化合物,它们表现出对细菌持久体的选择性杀伤,而不影响正常的抗生素敏感细胞。这些发现强调了开发新的抗菌剂的潜力,这些抗菌剂针对难以消除的细菌种群,这可能对治疗持续性感染具有重要意义(Kim, Heo, Yang, Lee, Cho, Kim, Suh, Lim, Shin, & Kim, 2011)。
合成和化学改性
已经探索了 2-甲氧基和 2-酰氧基哌啶的高效合成和非对映选择性亲核取代反应,突出了哌啶衍生物在有机合成中的多功能性。这些方法为开发具有潜在生物活性的新化合铺平了道路,说明了 2-甲氧基-4-(哌啶-1-YL)苯硼酸类似物在药物发现和开发中的广泛适用性(Okitsu, Suzuki, & Kobayashi, 2001)。
发光特性
关于涉及苯硼酸的配合物发光特性的研究表明在材料科学中具有潜在应用,特别是在开发新的发光材料中。此类研究可能会导致在传感、成像和光电器件中的创新应用(Moriguchi, Hirosaki, Jalli, Tsuge, & Yoza, 2017)。
作用机制
Target of Action
The primary target of 2-Methoxy-4-(piperidin-1-YL)phenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Mode of Action
2-Methoxy-4-(piperidin-1-YL)phenylboronic acid interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected pathway by 2-Methoxy-4-(piperidin-1-YL)phenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway involve the formation of new carbon–carbon bonds, which is a fundamental process in organic synthesis .
Pharmacokinetics
It’s known that the kinetics of boronic acids and their esters are dependent on the substituents in the aromatic ring . Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH . Therefore, these factors may impact the ADME properties and bioavailability of 2-Methoxy-4-(piperidin-1-YL)phenylboronic acid.
Result of Action
The molecular and cellular effects of 2-Methoxy-4-(piperidin-1-YL)phenylboronic acid’s action involve the formation of new carbon–carbon bonds . This is a fundamental process in organic synthesis and is crucial for the creation of complex organic molecules .
Action Environment
The action of 2-Methoxy-4-(piperidin-1-YL)phenylboronic acid can be influenced by environmental factors such as pH . The rate of the reaction is considerably accelerated at physiological pH . Therefore, the action, efficacy, and stability of 2-Methoxy-4-(piperidin-1-YL)phenylboronic acid may vary depending on the pH of the environment.
属性
IUPAC Name |
(2-methoxy-4-piperidin-1-ylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO3/c1-17-12-9-10(5-6-11(12)13(15)16)14-7-3-2-4-8-14/h5-6,9,15-16H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPTXESWPGJGFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)N2CCCCC2)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]prop-2-enamide](/img/structure/B2696427.png)
![Tert-butyl N-[(3-bromo-1H-1,2,4-triazol-5-yl)methyl]carbamate](/img/structure/B2696431.png)

![1-(6-Cyclopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2696434.png)

![ethyl 3-{[(cyanomethyl)(phenyl)carbamoyl]methyl}-6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B2696436.png)
![2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2696438.png)
![methyl 3-{2-[(allylamino)carbonyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate](/img/structure/B2696439.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-nitrophenyl)oxalamide](/img/structure/B2696441.png)



